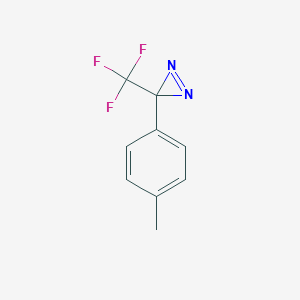

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEBDXPEMDZNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236598 | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87736-85-4 | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087736854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the tolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a tolyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Photochemical Reactions

UV-induced carbene generation forms the core reactivity of this compound. Upon exposure to 350–365 nm UV light, the diazirine ring cleaves to produce a highly reactive trifluoromethyl carbene intermediate. This carbene undergoes:

-

C–H, N–H, and O–H bond insertions with biomolecules or solvents (e.g., methanol)

-

Covalent labeling of amino acids, including cysteine, tyrosine, and aspartate, in proteins

-

Rearrangement to olefins under aqueous conditions (minor pathway)

Key reaction parameters :

| Parameter | Value/Reagent |

|---|---|

| UV wavelength | 350–365 nm |

| Solvent | Acetonitrile, methanol |

| Quantum yield | ~0.2 (for carbene formation) |

Transition-Metal-Catalyzed Cross-Coupling

The compound participates in Pd(0)-catalyzed cross-coupling with aryl halides under microwave irradiation. For example:

-

Reaction with 4-bromotoluene yields 4,4’-(ethene-1,1-diyl)bis(methylbenzene) (72% yield)

Reaction mechanism :

-

Oxidative addition of aryl halide to Pd(0)

-

Diazirine coordination and carbene transfer

Biological Interactions

In photoaffinity labeling (PAL) studies, the compound exhibits:

-

pH-dependent labeling efficiency : Preferentially reacts with acidic residues (Glu, Asp) at low pH (5.8–7.4)

-

Broad reactivity : Labels 10–15% of amino acids in bovine serum albumin (BSA)

-

Water quenching : Rapid deactivation in aqueous environments unless deuterated

Labeling efficiency comparison :

| Target Biomolecule | Labeling Yield (%) | Conditions |

|---|---|---|

| BSA (pH 5.8) | 15.2 ± 1.3 | UV, 1 mM probe |

| BSA (pH 8.0) | 8.7 ± 0.9 | UV, 1 mM probe |

Stability and Solubility Data

Light stability (d₄-methanol, ambient light) :

| Duration (days) | % Diazirine Intact |

|---|---|

| 7 | 78.1 |

| 31 | 26.8 |

Aqueous solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.1 |

| Methanol | >250 |

Research Findings

-

Photostability enhancement : Deuteration reduces olefin formation by 24%, improving carbene yields .

-

Labeling selectivity : Competes with water for carbene intermediates, necessitating high local concentrations .

-

Industrial scalability : Synthesized in 50 g batches via automated diaziridine oxidation .

This compound’s unique trifluoromethyl group stabilizes the diazirine ring while enabling precise covalent modifications, making it indispensable in chemical biology and materials science .

Scientific Research Applications

Photoaffinity Labeling (PAL)

Mechanism

TPD acts as a photoactivatable probe that generates reactive carbene species upon UV irradiation. These carbenes can form covalent bonds with nearby biomolecules, allowing researchers to map protein interactions and binding sites within complex biological systems.

Case Studies

- In studies involving bovine serum albumin (BSA), TPD demonstrated a strong capacity to label various amino acids, including glutamic acid (Glu) and aspartic acid (Asp), under aqueous conditions. This labeling was shown to be pH-dependent, with higher yields at lower pH levels due to the reactivity of the diazo intermediate .

- Another study highlighted the use of TPD in cellular environments, where it facilitated the identification of protein interactions in SK-N-SH cells through a systematic probe library approach .

Tissue Adhesion and Biocompatibility

Applications in Surgery

The ability of TPD-derived carbenes to covalently bond with tissue proteins has been exploited for developing adhesives that can function effectively in wet environments, such as surgical settings. The quantitative analysis of diazoalkane decay kinetics is essential for optimizing these adhesives for clinical use .

Material Science

Synthesis of Functional Materials

TPD can be incorporated into polymer matrices to create materials that respond to light or specific wavelengths. The incorporation of TPD into these materials allows for controlled modifications and functionalization, providing avenues for developing smart materials with applications in sensors and drug delivery systems .

Table 1: Reactivity Profiles of TPD with Amino Acids

| Amino Acid | Labeling Yield (%) | pH Dependency |

|---|---|---|

| Glu | 10-15 | Yes |

| Asp | 10-15 | Yes |

| Tyr | Detected at 10 mM | Yes |

| Cys | Detected at 10 mM | Yes |

Table 2: Diazoalkane Decay Kinetics Post-UVA Activation

| Compound | Initial Absorbance | Absorbance After 30 min | Decay (%) |

|---|---|---|---|

| TPD-H | 0.0147 | 0.0335 | +100% |

| TPD-CH2OH | 0.0823 | 0.2140 | +97.0% |

| TPD-COOH | 0.0417 | 0.1883 | +76.1% |

| TPD-CH2Br | 0.0397 | 0.1025 | +97.7% |

Mechanism of Action

The primary mechanism of action for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon photolysis. This carbene can insert into C-H, N-H, and O-H bonds, allowing it to form covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical structural and functional differences between 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine and its analogues:

*Synthesis yields are reported only where explicit data is available.

Photolytic Behavior

- TPD: Rapid photolysis at 350 nm generates a carbene (65%) and diazo isomer (35%). Carbene inserts into C–H or O–H bonds with >95% efficiency in methanol .

- p-Tolyl Analogue: The electron-donating methyl group may slow photolysis compared to TPD but enhance carbene stability.

- Bromophenyl Derivatives : Electron-withdrawing bromine likely accelerates photolysis but reduces carbene lifetime due to competing side reactions .

Stability and Reactivity

- Thermal Stability : TPD is stable at ≤75°C for 30 minutes . Brominated derivatives may decompose at lower temperatures due to labile C–Br bonds .

- Chemical Stability : TPD tolerates 1 M HCl/NaOH, whereas azido and nitro-substituted analogues (e.g., 3-azido-3-(3,5-dinitrophenyl)-3H-diazirine) are highly reactive and require cautious handling .

Biological Activity

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, commonly referred to as a trifluoromethyl phenyl diazirine, is a compound known for its unique photochemical properties. This diazirine derivative is utilized extensively in biological research, particularly in photoaffinity labeling (PAL) studies. Its ability to generate reactive carbene species upon UV activation makes it valuable for covalently tagging biomolecules, facilitating the study of protein interactions and dynamics.

The trifluoromethyl group in this compound enhances the stability of the diazirine ring and influences its reactivity. The compound is characterized by:

- Stability : The presence of the trifluoromethyl group prevents rearrangements that typically occur in aliphatic diazirines, allowing for more efficient carbene insertion pathways .

- Reactivity : Upon UV irradiation, the diazirine undergoes photolysis to form a carbene, which can insert into various biomolecules, including proteins and nucleic acids .

The biological activity of this compound primarily stems from its ability to generate reactive carbenes upon UV activation. These carbenes can covalently bond with nucleophilic sites on proteins, leading to:

- Covalent Labeling : The formation of stable covalent bonds with amino acid residues such as cysteine, tyrosine, and aspartate .

- Protein Interaction Studies : By attaching to specific proteins, researchers can track interactions and localizations within cellular environments.

Case Studies

-

Protein Labeling Efficiency :

A study investigated the labeling preferences of various diazirines with amino acids and proteins. It was found that this compound showed a broad reactivity profile across all 20 amino acids, indicating its utility in diverse labeling applications . -

Photostability and Solubility :

Comparative studies highlighted that modified diazirines exhibited enhanced solubility and stability under ambient light conditions compared to traditional diazirines. For instance, a pyridine-substituted variant demonstrated significantly lower decomposition rates under light exposure than this compound .

Data Tables

| Property | This compound | Modified Variants (e.g., Pyridine) |

|---|---|---|

| Aqueous Solubility (mg/mL) | 0.1 | Up to 250 |

| Photodecomposition Rate | Significant after 7 days | Negligible after 30 days |

| Labeling Efficiency (%) | 10-15% with acidic residues | Consistent across all amino acids |

Research Findings

Recent research has emphasized the importance of trifluoromethyl phenyl diazirines in understanding protein dynamics through PAL techniques. Notably:

- The carbene generated from this compound was shown to effectively label proteins in live cells, providing insights into real-time protein interactions .

- The compound's photochemical properties were exploited to develop new methodologies for studying protein conformational changes upon ligand binding .

Q & A

Basic: What are the primary synthetic routes for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, and what are their respective yields?

Methodological Answer:

The synthesis typically involves functionalizing diazirine precursors with trifluoromethyl and aryl groups. For example, describes a protocol where tetrachloromonospirophosphazene reacts with diamines in tetrahydrofuran (THF) under controlled conditions, monitored via thin-layer chromatography (TLC) and purified via column chromatography. Similarly, outlines diazirine synthesis using tert-butyldimethylsilyl (TBDMS)-protected intermediates, with yields dependent on reaction time and stoichiometric ratios. Key steps include optimizing the molar ratio of aryl precursors to trifluoromethyl donors (e.g., trifluoroacetic anhydride) and ensuring inert atmospheres to prevent decomposition. Reported yields range from 40–65%, with impurities often arising from incomplete cyclization or side reactions with nitro/azido groups .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying trifluoromethyl and aryl group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as referenced in ) resolves stereochemical ambiguities. For stability assessment, differential scanning calorimetry (DSC) detects thermal decomposition thresholds, and HPLC with UV detection monitors photodegradation byproducts. highlights the use of TLC for real-time reaction monitoring, ensuring intermediate purity before final purification .

Advanced: How can researchers optimize photo-induced crosslinking efficiency in protein interaction studies?

Methodological Answer:

Crosslinking efficiency depends on UV wavelength (optimal at 350–365 nm), exposure duration (typically 5–30 minutes), and quenching methods (e.g., β-mercaptoethanol). emphasizes the role of bromomethyl/ethynyl handles for post-crosslinking functionalization (e.g., click chemistry). To mitigate non-specific binding, pre-irradiation controls and competitive inhibition assays are recommended. Quantify efficiency via SDS-PAGE with fluorescent tags or autoradiography, adjusting molar ratios of the diazirine probe to target proteins (1:5 to 1:20) to balance specificity and signal intensity .

Advanced: What strategies address contradictory data in stability studies under varying pH and temperature conditions?

Methodological Answer:

Contradictions often arise from solvent polarity (e.g., aqueous vs. organic phases) or light exposure. notes storage at –20°C in amber vials to prevent photodegradation. For pH stability, conduct parallel experiments in buffered solutions (pH 4–9) using LC-MS to track degradation products. Statistical tools like factorial design (as in ) can isolate variables (e.g., temperature, dissolved oxygen) and identify dominant degradation pathways. Reconcile discrepancies by standardizing protocols across labs and validating with isotopic labeling (e.g., ¹⁸O/²H) to trace reaction intermediates .

Basic: What are the key applications of this compound in chemical biology?

Methodological Answer:

Its primary use is in photoaffinity labeling (PAL) to capture transient biomolecular interactions. The trifluoromethyl group enhances electrophilicity for covalent bonding upon UV activation, while the p-tolyl moiety improves solubility in lipid membranes. highlights its utility as a trifunctional probe for tagging proteins, nucleic acids, or lipids, enabling pull-down assays and cryo-EM studies. Complementary applications include metabolic labeling in live-cell imaging and inhibitor validation in enzymology .

Advanced: How can researchers resolve challenges in synthesizing diazirine derivatives with competing electron-withdrawing groups?

Methodological Answer:

Competing groups (e.g., nitro, azido) can destabilize the diazirine ring. and suggest using electron-deficient aryl precursors (e.g., 3,5-dinitrophenyl) with low-temperature cyclization (–78°C) to favor diazirine formation over side products. Computational modeling (DFT) predicts substituent effects on ring strain, guiding precursor selection. Purification via preparative HPLC with trifluoroacetic acid (TFA) mobile phases minimizes byproduct co-elution. Yields improve with slow addition of oxidizing agents (e.g., NBS) and rigorous exclusion of moisture .

Advanced: What methodological frameworks integrate experimental data with theoretical models for reaction mechanism validation?

Methodological Answer:

and advocate linking experimental kinetics (e.g., Arrhenius plots) with quantum mechanical calculations (e.g., transition state analysis). Use software like Gaussian or ORCA to simulate reaction pathways, comparing theoretical activation energies with empirical data (e.g., from DSC or stopped-flow spectroscopy). For photolysis studies, time-resolved spectroscopy paired with Marcus theory models electron transfer efficiency. Validate via isotopic scrambling experiments (e.g., ¹⁵N-labeled diazirines) to track nitrogen migration during bond cleavage .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Due to its light sensitivity and potential azide byproducts ( ), use amber glassware and minimize UV exposure. Work in fume hoods with nitrile gloves, as trifluoromethyl groups may hydrolyze to toxic gases (e.g., HF). Store under argon at –20°C, and dispose of waste via neutralization with aqueous NaHCO3. Emergency protocols should include eye rinsing stations and HF antidote gels (e.g., calcium gluconate) .

Advanced: How can factorial design improve optimization of diazirine-based probe synthesis?

Methodological Answer:

Factorial design ( ) identifies critical factors (e.g., temperature, catalyst loading, solvent polarity) and their interactions. For example, a 2³ design (three factors at two levels) can optimize yield by varying reaction time (6–24 hrs), temperature (0–25°C), and solvent (THF vs. DCM). Response surface methodology (RSM) models nonlinear relationships, while ANOVA pinpoints statistically significant variables. This approach reduces trial runs by 50–70% compared to one-factor-at-a-time optimization .

Advanced: What advanced spectroscopic methods validate covalent binding in target engagement studies?

Methodological Answer:

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps binding interfaces by comparing deuterium uptake in labeled vs. unlabeled proteins. Förster resonance energy transfer (FRET) with fluorophore-tagged diazirines quantifies binding kinetics in real time. ’s integration of survey and trace data aligns with using cryo-EM to visualize crosslinked complexes, while solid-state NMR resolves atomic-level structural changes post-irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.